Cas no 1706428-07-0 (N4-(4-aminophenyl)-2-methyl-N6-(4-methylphenyl)pyrimidine-4,6-diamine)

N4-(4-aminophenyl)-2-methyl-N6-(4-methylphenyl)pyrimidine-4,6-diamine Chemical and Physical Properties
Names and Identifiers
-
- N4-(4-aminophenyl)-2-methyl-N6-(4-methylphenyl)pyrimidine-4,6-diamine
- N4-(4-aminophenyl)-2-methyl-N6-(p-tolyl)pyrimidine-4,6-diamine
- 1706428-07-0
- 4-N-(4-aminophenyl)-2-methyl-6-N-(4-methylphenyl)pyrimidine-4,6-diamine
- F1912-0117
- AKOS024618788
-
- Inchi: 1S/C18H19N5/c1-12-3-7-15(8-4-12)22-17-11-18(21-13(2)20-17)23-16-9-5-14(19)6-10-16/h3-11H,19H2,1-2H3,(H2,20,21,22,23)
- InChI Key: ZIFIOINTHKIWBR-UHFFFAOYSA-N
- SMILES: N(C1C=C(N=C(C)N=1)NC1C=CC(=CC=1)N)C1C=CC(C)=CC=1
Computed Properties
- Exact Mass: 305.16404563g/mol
- Monoisotopic Mass: 305.16404563g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 23
- Rotatable Bond Count: 4
- Complexity: 347
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 75.9Ų
- XLogP3: 4
N4-(4-aminophenyl)-2-methyl-N6-(4-methylphenyl)pyrimidine-4,6-diamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1912-0117-2mg |
N4-(4-aminophenyl)-2-methyl-N6-(4-methylphenyl)pyrimidine-4,6-diamine |
1706428-07-0 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1912-0117-25mg |
N4-(4-aminophenyl)-2-methyl-N6-(4-methylphenyl)pyrimidine-4,6-diamine |
1706428-07-0 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1912-0117-75mg |
N4-(4-aminophenyl)-2-methyl-N6-(4-methylphenyl)pyrimidine-4,6-diamine |
1706428-07-0 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F1912-0117-10μmol |
N4-(4-aminophenyl)-2-methyl-N6-(4-methylphenyl)pyrimidine-4,6-diamine |
1706428-07-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1912-0117-20μmol |
N4-(4-aminophenyl)-2-methyl-N6-(4-methylphenyl)pyrimidine-4,6-diamine |
1706428-07-0 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1912-0117-20mg |
N4-(4-aminophenyl)-2-methyl-N6-(4-methylphenyl)pyrimidine-4,6-diamine |
1706428-07-0 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1912-0117-30mg |
N4-(4-aminophenyl)-2-methyl-N6-(4-methylphenyl)pyrimidine-4,6-diamine |
1706428-07-0 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1912-0117-40mg |
N4-(4-aminophenyl)-2-methyl-N6-(4-methylphenyl)pyrimidine-4,6-diamine |
1706428-07-0 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1912-0117-5μmol |
N4-(4-aminophenyl)-2-methyl-N6-(4-methylphenyl)pyrimidine-4,6-diamine |
1706428-07-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1912-0117-5mg |
N4-(4-aminophenyl)-2-methyl-N6-(4-methylphenyl)pyrimidine-4,6-diamine |
1706428-07-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 |
N4-(4-aminophenyl)-2-methyl-N6-(4-methylphenyl)pyrimidine-4,6-diamine Related Literature
-
Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
-
Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
Additional information on N4-(4-aminophenyl)-2-methyl-N6-(4-methylphenyl)pyrimidine-4,6-diamine
Research Brief on N4-(4-aminophenyl)-2-methyl-N6-(4-methylphenyl)pyrimidine-4,6-diamine (CAS: 1706428-07-0)
N4-(4-aminophenyl)-2-methyl-N6-(4-methylphenyl)pyrimidine-4,6-diamine (CAS: 1706428-07-0) is a pyrimidine derivative that has recently garnered attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This compound, characterized by its unique structural features, has been investigated for its role in modulating specific biological pathways, particularly in the context of kinase inhibition and cancer therapy. Recent studies have explored its synthesis, biochemical properties, and pharmacological effects, positioning it as a promising candidate for further drug development.
The synthesis of N4-(4-aminophenyl)-2-methyl-N6-(4-methylphenyl)pyrimidine-4,6-diamine involves multi-step organic reactions, with a focus on achieving high yield and purity. Recent advancements in synthetic methodologies have enabled more efficient production of this compound, facilitating its use in preclinical studies. Analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC have been employed to confirm its structural integrity and purity, ensuring reliable results in subsequent biological assays.
In vitro studies have demonstrated that N4-(4-aminophenyl)-2-methyl-N6-(4-methylphenyl)pyrimidine-4,6-diamine exhibits significant inhibitory activity against certain kinases, which are critical targets in cancer therapy. Specifically, it has shown promising results in suppressing the proliferation of cancer cell lines by interfering with key signaling pathways. Mechanistic studies suggest that the compound binds to the ATP-binding site of these kinases, thereby blocking their enzymatic activity. These findings are supported by molecular docking simulations and kinetic assays, which provide insights into the compound's mode of action.
Further investigations into the pharmacokinetic properties of N4-(4-aminophenyl)-2-methyl-N6-(4-methylphenyl)pyrimidine-4,6-diamine have revealed its favorable absorption and distribution profiles in animal models. However, challenges related to its metabolic stability and potential toxicity remain to be addressed. Ongoing research aims to optimize the compound's structure to enhance its efficacy and reduce off-target effects. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its progression into clinical trials.
In conclusion, N4-(4-aminophenyl)-2-methyl-N6-(4-methylphenyl)pyrimidine-4,6-diamine represents a promising scaffold for the development of novel kinase inhibitors. Its unique chemical structure and biological activity make it a valuable subject of study in the quest for new anticancer agents. Future research should focus on elucidating its full therapeutic potential and addressing the current limitations to pave the way for its clinical application.
1706428-07-0 (N4-(4-aminophenyl)-2-methyl-N6-(4-methylphenyl)pyrimidine-4,6-diamine) Related Products
- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)
- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)
- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)
- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)
- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)
- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)
- 61549-49-3(9-Decenenitrile)
- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)
- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)
- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)



